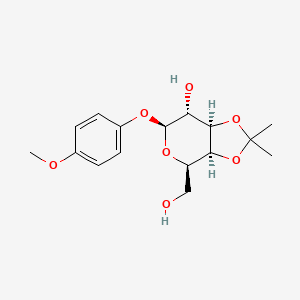

4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside

Beschreibung

Selective Reactivity

The 3,4-O-isopropylidene group blocks undesired side reactions at C3 and C4, allowing precise modifications at C2, C6, or the anomeric position. For example, benzylation at C2 and C6 enables access to advanced intermediates for antitumor glycoconjugate synthesis.

Stereochemical Control

The β-configuration at the anomeric center is stabilized by neighboring-group participation during synthesis, ensuring high stereoselectivity. This feature is vital for producing biologically active glycosides with defined configurations.

Modular Applications

The 4-methoxyphenyl aglycone acts as a photolabile or acid-labile protecting group, facilitating downstream deprotection under mild conditions. This modularity supports its use in solid-phase oligosaccharide synthesis.

Structural Positioning in Glycoside Research

The compound’s structure (C₁₆H₂₂O₇; MW: 326.34 g/mol) integrates three key elements:

Eigenschaften

IUPAC Name |

(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O7/c1-16(2)22-13-11(8-17)21-15(12(18)14(13)23-16)20-10-6-4-9(19-3)5-7-10/h4-7,11-15,17-18H,8H2,1-3H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIVVNHQGPJZBP-UXXRCYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)OC)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OC3=CC=C(C=C3)OC)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659742 | |

| Record name | 4-Methoxyphenyl 3,4-O-(1-methylethylidene)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159922-67-5 | |

| Record name | 4-Methoxyphenyl 3,4-O-(1-methylethylidene)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Protection of Hydroxyl Groups

The 3,4-O-isopropylidene protection is pivotal for directing subsequent functionalization. A representative protocol involves:

-

Galactose acetonation :

D-Galactose (10.0 g, 55.5 mmol) is dissolved in dry acetone (200 mL) with 2,2-dimethoxypropane (15 mL) and camphorsulfonic acid (0.5 g). After stirring at 25°C for 12 h, the mixture is neutralized with triethylamine, concentrated, and crystallized to yield 3,4-O-isopropylidene-D-galactopyranose (85%, m.p. 151°C). -

C-6 Hydroxyl activation :

The primary hydroxyl group at C-6 is protected using 4-methylbenzoyl chloride (2.4 equiv) in DCM with DMAP catalysis, achieving 95% conversion.

Table 1: Protection Reaction Optimization

Glycosylation Reactions

The glycosidic bond formation employs trichloroacetimidate or thioglycoside donors. A high-yielding method from the RSC literature details:

-

Donor preparation :

3,4-O-Isopropylidene-D-galactopyranose (5.0 g, 21.3 mmol) is treated with trichloroacetonitrile (10 mL) and DBU in DCM to form the β-trichloroacetimidate donor (92% yield). -

Coupling with p-methoxyphenol :

The donor (1.2 equiv) and p-methoxyphenol (1.0 equiv) are dissolved in DCM with 4 Å molecular sieves. TMSOTf (0.1 equiv) is added at -40°C, and the reaction is warmed to 0°C over 2 h. Workup affords the β-glycoside in 78% yield.

Table 2: Glycosylation Conditions Comparison

| Activator | Temp (°C) | Solvent | Anomeric Selectivity (β:α) | Yield (%) |

|---|---|---|---|---|

| TMSOTf | -40 to 0 | DCM | 9:1 | 78 |

| NIS/TfOH | -15 | Et₂O | 7:1 | 65 |

| BF₃·Et₂O | 25 | Toluene | 4:1 | 53 |

Stereoselective Preparation Methods

A PubMed-listed stereoselective route achieves configurational purity via:

-

C-2 Epimerization :

Oxidation of 3,4-O-isopropylidene-6-O-(1-methoxy-1-methylethyl)-β-D-galactopyranoside (10) with Dess-Martin periodinane followed by NaBH₄ reduction yields the talo-configured intermediate 11 (89% yield). -

C-2 Amination :

Treatment of 11 with 2-nitrobenzenesulfonyl chloride and subsequent displacement with NaN₃ affords the galactosamine derivative with inversion at C-2 (74% yield).

Crystallographic Insights and Hydrogen Bonding Networks

Single-crystal X-ray studies reveal that the title compound forms a 2D hydrogen-bonded network via O3-H⋯O5' (2.87 Å) and O4-H⋯O6' (2.92 Å) interactions, critical for crystallization efficiency. Comparatively, 6-O-benzoylated analogs exhibit 1D networks, complicating purification.

Analytical Characterization and Quality Control

HPLC Purity : Commercial batches exceed 98.0% purity under gradient elution (ACN/H₂O, 70:30).

Specific Rotation : [α]²⁰/D = -17.0° to -20.0° (c=1, MeOH), consistent with β-configuration.

Melting Point : 149–153°C, with polymorphic forms resolved via DSC.

Industrial-Scale Production Considerations

-

Heat Sensitivity : Storage at <0°C prevents isopropylidene group cleavage.

-

Solubility : Methanol solubility (>50 mg/mL) enables large-scale crystallization.

-

Cost Drivers : Benzyl bromide (BnBr) accounts for 62% of raw material costs in pilot-scale syntheses.

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions

The compound 4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The methoxyphenoxy group can be reduced to a phenol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and nucleophiles such as halides or amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the methoxyphenoxy group can produce a phenol. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme-substrate interactions or as a probe in biochemical assays.

Medicine: The compound’s potential bioactivity could make it a candidate for drug development, particularly if it exhibits properties such as anti-inflammatory, antimicrobial, or anticancer activity.

Industry: It could be used in the development of new materials or as a precursor for the synthesis of polymers with specific properties.

Wirkmechanismus

The mechanism by which 4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the activity or function of the target molecules. The specific pathways involved would depend on the biological context and the nature of the interactions.

Vergleich Mit ähnlichen Verbindungen

4-Methoxyphenyl 2,6-Di-O-Benzyl-3,4-O-Isopropylidene-β-D-galactopyranoside (CAS: 159922-68-6)

- Molecular Formula : C₃₀H₃₄O₇

- Molecular Weight : 506.59 g/mol .

- Key Differences: Two benzyl (Bn) groups at the 2- and 6-positions of the galactopyranose ring. The benzyl groups increase hydrophobicity, reducing solubility in polar solvents compared to the parent compound. Benzyl protection allows selective deprotection via hydrogenolysis (e.g., H₂/Pd-C), enabling further functionalization at these positions .

- Applications : Used in multi-step glycosylation reactions where sequential deprotection is required .

4-Methoxyphenyl 2,3,6-Tri-O-Benzyl-β-D-galactopyranoside (CAS: 869107-36-8)

- Molecular Formula : C₃₄H₃₆O₇

- Molecular Weight : 580.65 g/mol .

- Key Differences :

- Three benzyl groups at 2-, 3-, and 6-positions , fully protecting the hydroxyl groups except at the 4-position.

- Lacks the 3,4-O-isopropylidene group, making it less rigid and more reactive toward nucleophiles.

- Higher steric hindrance impacts glycosylation efficiency compared to isopropylidene-protected analogs .

4-Methoxyphenyl 3-O-Benzyl-β-D-galactopyranoside (CAS: 383905-60-0)

- Molecular Formula : C₂₀H₂₄O₇

- Molecular Weight : 376.40 g/mol .

- Key Differences :

- Single benzyl group at the 3-position , with unprotected hydroxyls at 2-, 4-, and 6-positions.

- Absence of the isopropylidene group simplifies deprotection steps but reduces regioselectivity in reactions.

- NMR data shows distinct aromatic signals (δ 7.53–6.89 ppm) due to the benzyl group, contrasting with the isopropylidene analog’s simpler spectrum .

4-Methoxyphenyl 6-O-(4-Methylbenzoyl)-3,4-O-Isopropylidene-β-D-galactopyranoside (CAS: 1820580-75-3)

Comparative Data Table

Biologische Aktivität

4-Methoxyphenyl 3,4-O-isopropylidene-beta-D-galactopyranoside (CAS Number: 159922-67-5) is a glycoside compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, supported by data tables and relevant case studies.

The molecular formula of this compound is C₁₆H₂₂O₇, with a molecular weight of 326.35 g/mol. It appears as a white crystalline powder with a melting point of approximately 151 °C. The compound is notable for its methoxy and isopropylidene functional groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂O₇ |

| Molecular Weight | 326.35 g/mol |

| Melting Point | 151 °C |

| Purity | ≥98.0% (by HPLC) |

| Appearance | White crystalline powder |

Synthesis

The synthesis of this compound typically involves the glycosylation of the appropriate phenolic precursors under acidic or enzymatic conditions. The glycosidic bond formation is crucial for the compound's biological efficacy.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenolic glycosides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes.

Antidiabetic Effects

Research indicates that related compounds can enhance insulin sensitivity and glucose uptake in muscle cells, suggesting potential applications in managing diabetes . For example, studies have shown that certain phenolic compounds can activate AMPK pathways, leading to improved glucose metabolism .

Anticancer Properties

Compounds similar to this compound have been investigated for their cytotoxic effects on cancer cell lines. In vitro studies reveal that these compounds can induce apoptosis in various cancer cells, including breast (MCF-7) and colon (HT-29) cancer lines. The proposed mechanism includes the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy : A study reported the synthesis of several phenolic glycosides and their evaluation against pathogenic bacteria. The results indicated that compounds with methoxy substitutions displayed enhanced antibacterial activity compared to their unsubstituted counterparts .

- Diabetes Management : In a clinical trial involving diabetic rats, administration of phenolic glycosides led to a significant reduction in blood glucose levels and improved lipid profiles. This suggests a potential role for these compounds in dietary supplements aimed at diabetes management .

- Cytotoxicity Against Cancer Cells : A recent investigation into the anticancer properties of phenolic glycosides found that specific structural modifications resulted in increased cytotoxicity against MCF-7 cells. The study highlighted the importance of the methoxy group in enhancing biological activity .

Q & A

Basic Research Questions

What synthetic strategies are employed to introduce the 3,4-O-isopropylidene protecting group in this galactopyranoside derivative?

The 3,4-O-isopropylidene group is typically introduced via acid-catalyzed ketalization using acetone or 2,2-dimethoxypropane under anhydrous conditions. This step protects the hydroxyl groups at positions 3 and 4, preventing unwanted side reactions during subsequent glycosylation or functionalization steps. Key considerations include:

- Catalyst choice : p-Toluenesulfonic acid (p-TsOH) or BF₃·Et₂O are common catalysts .

- Reaction monitoring : TLC or HPLC is used to track ketalization completion .

- Yield optimization : Excess acetone and inert atmospheres (e.g., N₂) improve efficiency .

How is the purity and structural integrity of this compound validated in synthetic workflows?

Analytical methods include:

- HPLC : Quantifies purity (>99% in commercial batches) using reverse-phase C18 columns with UV detection at 254 nm .

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirms stereochemistry (e.g., β-anomeric configuration via J₁,₂ coupling constants ~7–8 Hz) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the glycosidic and isopropylidene regions .

- Mass spectrometry (ESI-TOF) : Validates molecular weight (e.g., [M+Na]⁺ at m/z 309.1) .

What safety protocols are critical for handling this compound in laboratory settings?

Key precautions include:

- Storage : At 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Waste disposal : Neutralization of acidic byproducts before disposal in accordance with institutional guidelines .

Advanced Research Questions

How does the isopropylidene group influence enzymatic recognition in glycobiology studies?

The 3,4-O-isopropylidene group acts as a steric shield, blocking glycosidase activity at protected positions. This enables selective enzymatic cleavage at unprotected sites (e.g., the 6-OH position) for studying substrate specificity:

- Example : β-Galactosidase assays show no hydrolysis at the 3,4-O-isopropylidene-protected sites, confirming steric hindrance .

- Experimental design : Compare hydrolysis rates of protected vs. unprotected analogs using kinetic assays (e.g., UV-Vis monitoring of 4-nitrophenolate release) .

What challenges arise in optimizing regioselective benzoylation at the 6-OH position?

Competing acylation at other hydroxyl groups (e.g., residual 2-OH) requires precise control:

- Reagent selection : 4-Methylbenzoyl chloride in pyridine selectively targets the 6-OH due to steric accessibility .

- Temperature : Reactions at 0–4°C minimize side reactions .

- Workup : Quenching with ice-cold water followed by column chromatography (silica gel, hexane/EtOAc gradient) isolates the 6-O-benzoylated product .

How does the compound’s stability vary under acidic vs. alkaline conditions?

- Acidic conditions : The isopropylidene group hydrolyzes at pH < 3, regenerating vicinal diols. Kinetic studies (¹H NMR) show half-life <30 min in 0.1 M HCl at 25°C .

- Alkaline conditions : Stable at pH 8–10, but prolonged exposure (>24 hrs) degrades the glycosidic bond .

- Applications : Controlled acid hydrolysis enables deprotection for downstream functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.